molecular formula C14H20N4O4 B14794130 (2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol

(2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol

Cat. No.: B14794130
M. Wt: 308.33 g/mol
InChI Key: NKMPTMJBKVEPMK-HXUGKKDXSA-N
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Description

(2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolopyrimidine moiety, which is known for its biological activity. The presence of multiple chiral centers adds to its complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol typically involves multi-step organic synthesis The process begins with the preparation of the pyrrolopyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, green chemistry principles to reduce waste, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrrolopyrimidine ring or the oxolane ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the amino position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, (2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential as a therapeutic agent due to its biological activity. It could be explored for its effects on various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.

Industry

In industry, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for a wide range of applications, from drug development to materials science.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets. The pyrrolopyrimidine moiety can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Lamellarins: These compounds also contain a pyrrolopyrimidine core and exhibit similar biological activities.

    Azacoumestans: These compounds share structural similarities and have been studied for their biological properties.

    Isoquinoline Derivatives: These compounds have a similar fused ring structure and are known for their diverse biological activities.

Uniqueness

What sets (2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol apart is its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

(3R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C14H20N4O4/c1-13(2,20)9-8(19)14(3,21)12(22-9)18-5-4-7-10(15)16-6-17-11(7)18/h4-6,8-9,12,19-21H,1-3H3,(H2,15,16,17)/t8?,9?,12?,14-/m1/s1

InChI Key

NKMPTMJBKVEPMK-HXUGKKDXSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=CC3=C(N=CN=C32)N)C(C)(C)O)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)C(C)(C)O)O)O

Origin of Product

United States

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